N-Hydroxy-nor-L-arginine (nor-NOHA) is under investigation in clinical trial NCT02009527 (Arginase Inhibition in Ischemia-reperfusion Injury).
nor-NOHA
CAS No.: 189302-40-7
Cat. No.: VC21540992
Molecular Formula: C5H12N4O3
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 189302-40-7 |
---|---|
Molecular Formula | C5H12N4O3 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | (2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |
Standard InChI | InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 |
Standard InChI Key | KOBHCUDVWOTEKO-VKHMYHEASA-N |
Isomeric SMILES | C(CN=C(N)NO)[C@@H](C(=O)O)N |
SMILES | C(CN=C(N)NO)C(C(=O)O)N |
Canonical SMILES | C(CN=C(N)NO)C(C(=O)O)N |
Chemical and Biochemical Properties
Selectivity Profile
A notable characteristic of nor-NOHA is its differential selectivity for arginase isoforms. Research has demonstrated that nor-NOHA exhibits approximately 10-fold greater selectivity for human type II arginase compared to type I arginase . This selectivity is particularly relevant for targeted research applications, as the two arginase isoforms have distinct tissue distributions and physiological roles.
Type I arginase is predominantly expressed in the liver as part of the urea cycle, while type II arginase is more widely distributed in extrahepatic tissues including kidneys, brain, small intestine, mammary glands, and macrophages. The preferential inhibition of type II arginase by nor-NOHA makes it especially useful for studying extrahepatic arginase functions without significantly disrupting hepatic urea cycle activity.
Another critical aspect of nor-NOHA's selectivity profile is its lack of interaction with nitric oxide synthase enzymes. Unlike NOHA, which can interact with both arginase and NOS enzymes, nor-NOHA is neither a substrate nor an inhibitor for inducible NOS (iNOS) . This selectivity makes nor-NOHA particularly valuable for investigating arginase-specific functions and the consequences of arginase inhibition on L-arginine metabolism without direct effects on NOS activity.
Pharmacological Effects
Cellular and Immunological Effects
Nor-NOHA also exhibits important immunomodulatory effects, particularly on macrophage function and distribution. In models of arteriogenesis (collateral artery growth), nor-NOHA treatment significantly reduced the accumulation of M2 macrophages around growing collateral arteries . This effect on macrophage polarization or recruitment could have implications for various pathological processes where macrophages play key roles.
At the molecular level, nor-NOHA treatment influences the expression of various genes involved in inflammation and cell adhesion. In a model of arteriogenesis, nor-NOHA administration abolished the differential expression of intercellular adhesion molecule 1 (ICAM1) . Additionally, in models of allergic airway inflammation, nor-NOHA treatment attenuated the expression of Th2 cytokines (IL-4, IL-5, IL-13) and chemokines (eotaxin-1, eotaxin-2) . These changes in inflammatory mediator profiles could influence immune cell recruitment and activation.
Research Applications in Disease Models
Cardiovascular Research Applications
Nor-NOHA has been investigated in cardiovascular research, particularly in the context of arteriogenesis (collateral artery growth) and vascular function. These studies have highlighted the complex role of arginase in cardiovascular physiology and the potential implications of arginase inhibition for cardiovascular health.
In a murine hindlimb model of arteriogenesis, where femoral artery ligation induces collateral artery growth, nor-NOHA treatment was found to significantly reduce arteriogenesis as measured by laser Doppler perfusion . This finding suggests that arginase activity may be essential for normal collateral artery development, potentially through its effects on cell proliferation and immune cell recruitment.
The inhibitory effect of nor-NOHA on arteriogenesis was associated with reduced M2 macrophage accumulation around growing collateral arteries . Given the important role of M2 macrophages in tissue repair and regeneration, this finding suggests that arginase activity in macrophages may contribute to their pro-arteriogenic functions.
Nor-NOHA has also been shown to enhance the effect of acetylcholine on isolated aortic and mesenteric arterial rings . Acetylcholine is a vasodilator that acts through the release of nitric oxide from endothelial cells. The potentiation of acetylcholine-induced vasodilation by nor-NOHA suggests that arginase inhibition may enhance endothelial nitric oxide production and vascular responsiveness, which could have implications for conditions characterized by endothelial dysfunction.
Oncology Research
Preliminary evidence suggests that nor-NOHA may have applications in cancer research. Studies have shown that nor-NOHA inhibits the growth of lung carcinoma implants in mice . This anti-tumor effect may be related to several potential mechanisms:
First, arginase is highly expressed in certain cancer cells and in the tumor microenvironment, where it can contribute to immunosuppression by depleting L-arginine required for T cell function. By inhibiting arginase, nor-NOHA may help restore anti-tumor immune responses.
Second, arginase activity generates ornithine, which is a precursor for polyamine synthesis. Polyamines are essential for cell proliferation, and their synthesis is often upregulated in cancer cells. By inhibiting arginase, nor-NOHA may reduce polyamine production and thus inhibit cancer cell proliferation.
Third, by shifting L-arginine metabolism from the arginase pathway to the NOS pathway, nor-NOHA may increase NO production, which at high concentrations can have cytotoxic effects on tumor cells.
While these mechanisms are plausible, further research is needed to fully elucidate the anti-tumor effects of nor-NOHA and to determine its potential as an adjunct to existing cancer therapies.
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